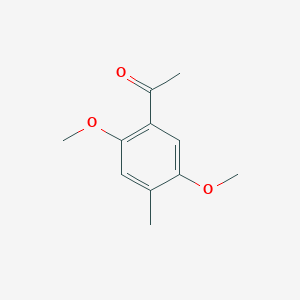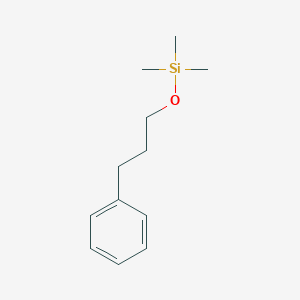
一价铬,四水合二溴,溴化物,二水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
Chromium compounds, including Chromium(1+), tetraaquadibromo-, bromide, dihydrate, can undergo various chemical reactions. For instance, the hexaaquachromium (III) ion can react with water molecules in the solution, losing a hydrogen ion from one of the ligand water molecules . This complex ion acts as an acid by donating a hydrogen ion to water molecules in the solution .Physical And Chemical Properties Analysis
Chromium is a metallic element usually found associated with iron-containing minerals and ores . It is used in various chemical, industrial, and manufacturing applications such as wood preservation and metallurgy . The uses of chromium compounds depend on the valency of chromium, where trivalent Cr (III) compounds are used for dietary Cr supplementation and hexavalent Cr (VI) compounds are used as corrosion inhibitors in commercial settings .科学研究应用
Metallurgy
Chromium and its compounds have wide applications in the field of metallurgy . Chromium enhances the hardness and durability of metals, making it a crucial element in the production of stainless steel and other alloys .
Dyes and Pigments
Chromium compounds are used in the production of dyes and pigments . They provide vibrant colors and are resistant to light and heat, making them ideal for various applications, including textiles and paints .
Wood Preservatives
Chromium compounds, including Chromium(1+), tetraaquadibromo-, bromide, dihydrate, are used as wood preservatives . They protect wood from fungal decay, insects, and marine borers, thereby extending the life of wood products .
Foundry Applications
In foundries, chromium is used in the production of casting molds . It improves the fluidity of the molten metal, resulting in smoother and more precise castings .
Catalysis
Chromium compounds serve as catalysts in various chemical reactions . They can accelerate the rate of reaction and increase the yield of products .
Tanning Industry
In the tanning industry, chromium salts are used to process raw hides and skins into leather . They provide the necessary cross-linking of collagen fibers, which gives the leather its strength and resistance to decay .
Wastewater Treatment
Chromium compounds play a significant role in the treatment of chromium-containing wastewater . They can be used in liquid-liquid extraction processes to remove chromium from wastewater, thereby reducing its environmental impact .
Material Synthesis
Chromium(1+), tetraaquadibromo-, bromide, dihydrate is used in material synthesis. Its unique properties make it valuable for various applications, such as the creation of new materials with desired properties.
安全和危害
Chromium is a known carcinogen and can cause a variety of health problems, including mouth ulcers, indigestion, acute tubular necrosis, vomiting, abdominal pain, kidney damage, liver damage, and respiratory problems . When taken in excess, it may cause death . Therefore, handling Chromium(1+), tetraaquadibromo-, bromide, dihydrate should be done with caution.
作用机制
Target of Action
Chromium(1+), tetraaquadibromo-, bromide, dihydrate primarily targets enzymes involved in glucose metabolism. Chromium ions are known to enhance the activity of insulin, a hormone crucial for regulating blood glucose levels . This compound likely interacts with insulin receptors, increasing their sensitivity and promoting glucose uptake by cells.
Mode of Action
The compound interacts with insulin receptors on the cell surface, enhancing their ability to bind insulin. This interaction activates the insulin receptor kinase, which in turn triggers a cascade of intracellular events. These events include the translocation of glucose transporter proteins to the cell membrane, facilitating glucose entry into the cell .
Biochemical Pathways
Chromium(1+) affects several biochemical pathways, primarily those involved in glucose and lipid metabolism. By enhancing insulin receptor activity, it influences the insulin signaling pathway, leading to increased glucose uptake and utilization. This can result in improved glucose tolerance and better regulation of blood sugar levels .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. Chromium compounds are generally absorbed in the small intestine, distributed throughout the body, and excreted primarily via the kidneys. The bioavailability of chromium can be influenced by factors such as the presence of other dietary components and the specific form of chromium used .
Result of Action
At the molecular level, the action of Chromium(1+), tetraaquadibromo-, bromide, dihydrate results in enhanced insulin sensitivity and improved glucose uptake by cells. This can lead to better blood sugar control and potentially reduce the risk of complications associated with diabetes. At the cellular level, increased glucose uptake can improve cellular energy levels and overall metabolic function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of Chromium(1+), tetraaquadibromo-, bromide, dihydrate. For instance, the compound’s stability might be affected by the pH of the surrounding environment, which can alter its solubility and interaction with biological targets. Additionally, the presence of other dietary minerals can compete with chromium for absorption, impacting its bioavailability .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Chromium(1+), tetraaquadibromo-, bromide, dihydrate can be achieved through a series of chemical reactions.", "Starting Materials": [ "Chromium(III) bromide hexahydrate", "Bromine", "Water" ], "Reaction": [ "Step 1: Dissolve Chromium(III) bromide hexahydrate in water to form an aqueous solution.", "Step 2: Add bromine to the aqueous solution and stir until the solution turns red-brown.", "Step 3: Heat the solution to 80-90°C and maintain the temperature for 2-3 hours.", "Step 4: Allow the solution to cool to room temperature and filter the resulting solid.", "Step 5: Wash the solid with water and dry it to obtain Chromium(1+), tetraaquadibromo-, bromide, dihydrate." ] } | |
CAS 编号 |
13478-06-3 |
产品名称 |
Chromium(1+), tetraaquadibromo-, bromide, dihydrate |
分子式 |
Br3CrH12O6 |
分子量 |
399.8 g/mol |
IUPAC 名称 |
chromium(3+);tribromide;hexahydrate |
InChI |
InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI 键 |
XIOAYKRRSJTLOZ-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |
规范 SMILES |
O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |
其他 CAS 编号 |
13478-06-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)
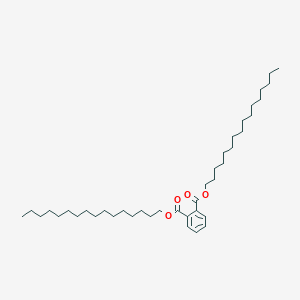
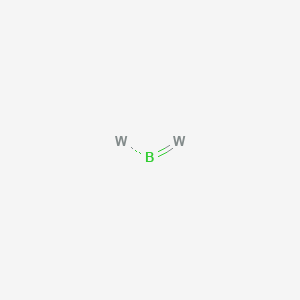



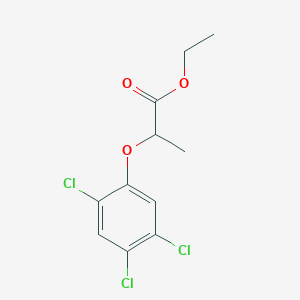

![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
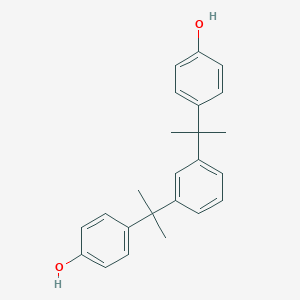
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
